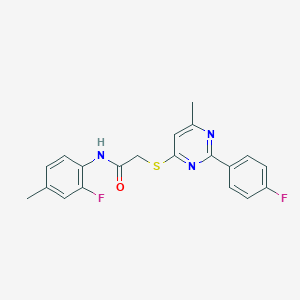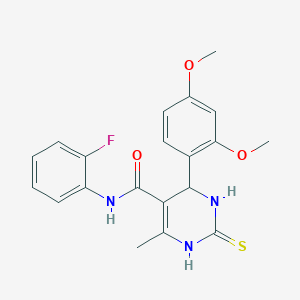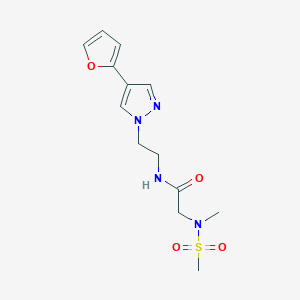![molecular formula C13H8FN3OS B2601492 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-83-8](/img/structure/B2601492.png)
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a benzamide group in its structure enhances its chemical properties and biological activity.
作用機序
Target of Action
The primary targets of the compound 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in the control of cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound this compound affects the protein kinase pathways . The inhibition of protein kinases leads to the disruption of cellular signaling processes, which in turn affects cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of protein kinases . This leads to the disruption of cellular signaling processes, affecting cell growth regulation, differentiation, migration, and metabolism .
生化学分析
Biochemical Properties
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinases, which are essential enzymes in cellular signaling pathways. The compound has been shown to inhibit specific protein kinases, thereby modulating cell growth, differentiation, and metabolism . Additionally, this compound exhibits binding interactions with DNA, affecting gene expression and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival . Moreover, this compound affects the expression of genes related to apoptosis, leading to programmed cell death in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways, leading to changes in cellular behavior. Additionally, the compound interacts with DNA, altering the transcription of specific genes and affecting cellular responses . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with some long-term effects observed in specific cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . Higher doses may lead to toxic or adverse effects, including organ damage and altered metabolic function . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, this compound impacts metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in specific cellular compartments . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively. Additionally, the distribution of this compound within tissues influences its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence this localization, ensuring that the compound reaches its intended sites of action. The subcellular distribution of this compound is essential for its therapeutic potential and overall efficacy .
準備方法
The synthesis of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . . Industrial production methods may involve optimizing these steps to increase yield and purity.
化学反応の分析
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The benzamide group can participate in condensation reactions with various aldehydes and ketones to form imines and other derivatives.
科学的研究の応用
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
類似化合物との比較
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have similar biological activities but differ in their chemical structure and reactivity.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are used in similar research applications.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as protein kinase inhibitors, these compounds share some similarities in their mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties.
特性
IUPAC Name |
4-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGZKFAMVPFHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)
![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)
![4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2601418.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2601423.png)



![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)

